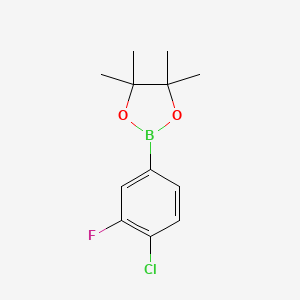

2-(4-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

2-(4-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a substituted phenyl ring bearing chloro (Cl) and fluoro (F) groups at the 4- and 3-positions, respectively. This compound belongs to the arylboronate ester class, widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in organic synthesis and drug discovery. Its synthesis typically involves borylation of halogenated aryl precursors via transition-metal-catalyzed C–H activation or Miyaura borylation .

特性

IUPAC Name |

2-(4-chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZYKURDYQAGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Similar compounds such as 4-chloro-3-fluorophenylboronic acid have been used in the synthesis of molecules with high anti-thrombolytic activity.

Mode of Action

Boronic acids and their derivatives are known to form reversible covalent complexes with proteins, enzymes, and other biological targets, which could potentially alter their function.

Biochemical Pathways

Boronic acids and their derivatives have been implicated in a variety of biochemical processes, including signal transduction, enzyme inhibition, and cell adhesion.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .

生物活性

2-(4-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 627525-83-1) is a boron-containing compound with significant potential in medicinal chemistry. Its unique structure incorporates a dioxaborolane core, which is known for its reactivity and ability to form stable complexes with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: 2-(4-chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula: C12H15BClF O2

- Molecular Weight: 256.51 g/mol

- Purity: Typically around 95% to 98% in commercial preparations .

The biological activity of 2-(4-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its interactions with various enzymes and receptors within the body. Notably:

- Inhibition of Kinases: The compound has shown potential as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a critical role in cellular signaling pathways associated with neurodegenerative diseases .

- Antioxidant Properties: Preliminary studies suggest that it may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cells .

Case Studies and Research Findings

Recent investigations into the biological effects of this compound have yielded promising results:

-

DYRK1A Inhibition Studies:

- A study utilized computational docking methods to assess the binding affinity of 2-(4-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to DYRK1A. Results indicated strong binding interactions with key residues in the active site .

- Subsequent enzymatic assays confirmed nanomolar-level inhibitory activity against DYRK1A.

- Anti-inflammatory Effects:

Data Table: Summary of Biological Activities

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

Table 1: Comparison of Halogenated Analogues

Key Findings :

- Electron-withdrawing effects: The 4-Cl and 3-F groups in the target compound enhance electrophilicity at the boron center, improving reactivity in cross-coupling reactions compared to non-halogenated analogues .

- Steric effects : Compounds with bulky substituents (e.g., 5-CH₃ in ) exhibit reduced reaction rates in Suzuki couplings due to steric hindrance.

Methoxy- and Hydroxymethyl-Substituted Analogues

Table 2: Oxygen-Functionalized Derivatives

Key Findings :

Heteroaromatic and Cyclic Substituents

Table 3: Non-Phenyl Analogues

Key Findings :

Isomeric and Steric Variants

Table 4: Positional Isomers and Steric Variants

Q & A

Q. How do solvent effects modulate boron-leaving group interactions in nucleophilic substitution?

- Methodology : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, accelerating substitution. Use linear free-energy relationships (LFERs) with Kamlet-Taft parameters to correlate solvent polarity (π*) with rate constants. Confirm via ¹⁸O isotopic labeling in mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。